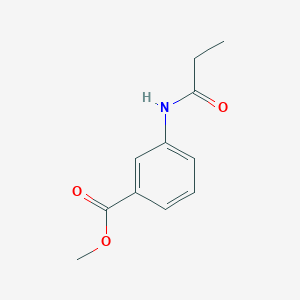

Methyl 3-(propionylamino)benzoate

Description

Methyl 3-(propionylamino)benzoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is propionylated

Properties

IUPAC Name |

methyl 3-(propanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-5-8(7-9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKSFUXGSAGHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966608 | |

| Record name | Methyl 3-propanamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

351984-79-7 | |

| Record name | Methyl 3-propanamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(propionylamino)benzoate can be synthesized through a multi-step process:

Esterification: Benzoic acid is first esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.

Nitration: Methyl benzoate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate.

Reduction: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, yielding methyl 3-aminobenzoate.

Propionylation: Finally, methyl 3-aminobenzoate is reacted with propionyl chloride in the presence of a base, such as pyridine, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(propionylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the propionylamino group back to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Halogenated benzoates or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(propionylamino)benzoate exhibits several medicinal properties that make it a candidate for drug development. Its structural features contribute to its biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antimicrobial agents. Its effectiveness against various bacterial strains can be explored further through in vitro assays.

- Pain Management : Similar compounds have been reported to exhibit antinociceptive effects. In vivo studies could be conducted to assess the pain-relieving properties of this compound, particularly in models of neuropathic pain.

- Neuroprotective Effects : The compound may also show neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Research into its ability to protect neuronal cells from apoptosis could pave the way for new treatments.

Biochemical Research Applications

In biochemical research, this compound can serve as a useful tool for studying enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : The compound can be used to investigate its role as an inhibitor of specific enzymes involved in metabolic processes. This could help elucidate mechanisms of action and identify potential therapeutic targets.

- Receptor Binding Studies : Given its structural characteristics, this compound may interact with various receptors. Studies could focus on its binding affinity and selectivity towards specific receptor types, contributing valuable insights into drug-receptor interactions.

Synthesis and Derivative Studies

The synthesis of this compound typically involves several steps that may include:

- Starting Materials : The synthesis often begins with commercially available precursors such as methyl benzoate and propionyl chloride.

- Nucleophilic Substitution Reaction : A nucleophilic substitution reaction is conducted to introduce the propionylamino group onto the aromatic ring.

- Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity for research applications.

Table 1: Summary of Biological Activities

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | Methyl benzoate, propionyl chloride |

| Nucleophilic Substitution | Formation of this compound |

| Purification | Crystallization or chromatography |

Mechanism of Action

The mechanism of action of methyl 3-(propionylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propionylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl benzoate: A simpler ester of benzoic acid, lacking the propionylamino group.

Methyl 3-aminobenzoate: Similar structure but without the propionyl group.

Propionylamino derivatives: Other compounds with propionylamino groups attached to different aromatic rings.

Uniqueness: Methyl 3-(propionylamino)benzoate is unique due to the presence of both the ester and propionylamino functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis and potential therapeutic uses.

Biological Activity

Methyl 3-(propionylamino)benzoate is a compound of growing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound belongs to the class of aromatic carboxylic acid derivatives. Its structure features a benzoate moiety with a propionylamino group that enhances its lipophilicity and biological activity. The molecular formula is .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research has shown that this compound can inhibit malate dehydrogenase (MDH), an enzyme involved in the Krebs cycle. This inhibition affects mitochondrial respiration and can lead to reduced tumor growth in cancer models .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the benzoate structure is often linked to enhanced penetration through bacterial membranes, disrupting cellular processes .

- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Comparative Biological Activity

To understand the efficacy of this compound, it is essential to compare it with related compounds. The following table summarizes the biological activities of selected benzoate derivatives:

Case Studies

- Cancer Research : In xenograft studies using HCT116 cells, this compound showed significant antitumor efficacy, indicating its potential as a therapeutic agent targeting cancer metabolism .

- Antimicrobial Activity : A study evaluating the antimicrobial properties of various benzoic acid derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

Future Perspectives

The potential applications of this compound are vast, especially in the fields of oncology and infectious disease treatment. Ongoing research aims to elucidate its precise mechanisms of action and optimize its pharmacological properties through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.